2-[2-(4-Methoxyphenyl)ethyl]piperidine
CAS No.: 383128-45-8
Cat. No.: VC15415104
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(4-Methoxyphenyl)ethyl]piperidine - 383128-45-8](/images/structure/VC15415104.png)
Specification
CAS No. | 383128-45-8 |
---|---|
Molecular Formula | C14H21NO |
Molecular Weight | 219.32 g/mol |
IUPAC Name | 2-[2-(4-methoxyphenyl)ethyl]piperidine |
Standard InChI | InChI=1S/C14H21NO/c1-16-14-9-6-12(7-10-14)5-8-13-4-2-3-11-15-13/h6-7,9-10,13,15H,2-5,8,11H2,1H3 |
Standard InChI Key | WTRWDGMEHFSTHC-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CCC2CCCCN2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-[2-(4-Methoxyphenyl)ethyl]piperidine (CAS No. 654662-60-9) is systematically named as 4-[2-(4-methoxyphenyl)ethyl]piperidine . Alternative designations include 4-(4-Methoxyphenethyl)piperidine and Piperidine, 4-[2-(4-methoxyphenyl)ethyl]- . The compound’s structure comprises a six-membered piperidine ring with a 2-(4-methoxyphenyl)ethyl side chain (Figure 1). The methoxy group () at the para position of the phenyl ring enhances electron donation, influencing the compound’s solubility and receptor binding .
Physicochemical Properties
Key properties include:
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Molecular formula:
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Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the methoxy group; limited in nonpolar solvents .
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Stability: Stable under ambient conditions but sensitive to strong acids/bases, which may protonate the piperidine nitrogen or cleave the methoxy group.
Synthetic Methodologies
aza-Michael Addition
The aza-Michael reaction is a cornerstone for synthesizing piperidine derivatives. For 2-[2-(4-Methoxyphenyl)ethyl]piperidine, divinyl ketones react with primary amines under controlled conditions. For example, reacting 2-(4-methoxyphenyl)ethylamine with divinyl ketones in acetonitrile and sodium bicarbonate yields the target compound with up to 84% efficiency .
Reaction Conditions:
Reductive Amination
An alternative route involves reductive amination of 4-methoxyphenylacetone with piperidine. Using sodium cyanoborohydride () in methanol, this method achieves moderate yields (50–65%) but offers scalability.
Comparative Analysis
The aza-Michael approach is preferred for research-scale synthesis, while reductive amination suits industrial production.
Pharmacological Applications
Neurological Therapeutics
2-[2-(4-Methoxyphenyl)ethyl]piperidine is a precursor to acetylcholinesterase inhibitors like donepezil analogs. Modifying the piperidine moiety’s stereochemistry enhances binding to acetylcholinesterase, with diastereomeric mixtures showing varied inhibitory potencies (IC: 10–50 nM) . For example, introducing a 2-methyl group improves blood-brain barrier penetration, critical for Alzheimer’s drug candidates .
Cardiovascular Agents
The compound’s phenethyl moiety mimics endogenous ligands for urotensin-II receptors (UT receptors). Palosuran, a UT antagonist derived from similar piperidines, demonstrates efficacy in hypertension models (ED: 1.5 mg/kg) . Structural analogs of 2-[2-(4-Methoxyphenyl)ethyl]piperidine are being explored for atherosclerosis and heart failure .
Analgesic and Anti-inflammatory Effects
Piperidine derivatives exhibit affinity for tachykinin NK receptors, modulating pain and inflammation. GR205171, a NK antagonist containing a methoxybenzyl-piperidine group, reduces inflammatory pain in guinea pigs (EC: 0.3 μM) .
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC with UV detection (λ = 254 nm) resolves 2-[2-(4-Methoxyphenyl)ethyl]piperidine from impurities. A C18 column and acetonitrile/water (70:30) mobile phase achieve a retention time of 6.2 minutes .
Spectroscopic Data
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